molecular formula C20H16ClN3O2S B11495345 8-[(4-chlorophenyl)methyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one

8-[(4-chlorophenyl)methyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one

Cat. No.: B11495345
M. Wt: 397.9 g/mol
InChI Key: JSMLXNUUNFKKEG-UHFFFAOYSA-N
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Description

8-[(4-chlorophenyl)methyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one is a complex organic compound characterized by its unique tetracyclic structure. This compound contains a chlorophenyl group, a methoxy group, and a thia-triazatetracyclic core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 8-[(4-chlorophenyl)methyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one involves multiple steps, including the formation of the tetracyclic core and the introduction of the chlorophenyl and methoxy groups. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired yield and purity. Industrial production methods often involve optimized reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-[(4-chlorophenyl)methyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-[(4-chlorophenyl)methyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 8-[(4-chlorophenyl)methyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one include:

  • 5-(4-Chlorophenyl)-16-(4-methoxyphenyl)-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,9,11(15)-pentaen-6-one
  • 4-(6-hydroxy-5,12-dioxo-14-propan-2-yl-8-oxa-13,14,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,6,9,11(15)-pentaen-10-yl)benzoic acid methyl ester

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties .

Properties

Molecular Formula

C20H16ClN3O2S

Molecular Weight

397.9 g/mol

IUPAC Name

8-[(4-chlorophenyl)methyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one

InChI

InChI=1S/C20H16ClN3O2S/c1-26-14-6-7-16-15(10-14)17-18(19(25)23-8-9-27-20(23)22-17)24(16)11-12-2-4-13(21)5-3-12/h2-7,10H,8-9,11H2,1H3

InChI Key

JSMLXNUUNFKKEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=C2N=C4N(C3=O)CCS4)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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